molecular formula C25H22N4O5S B408306 N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide CAS No. 313548-40-2

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide

Cat. No.: B408306
CAS No.: 313548-40-2
M. Wt: 490.5g/mol
InChI Key: OZXRKWAEVBDZRK-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Significance

IUPAC Name :
N-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide

Molecular Formula :
C₃₁H₂₇N₅O₅S

Molecular Weight :
581.64 g/mol

Structural Features :

  • Pyrimidine Core : A 2,6-dimethoxy-substituted pyrimidine ring (C₆H₆N₂O₂) provides electronic stabilization and hydrogen-bonding capacity.
  • Sulfamoyl Bridge : Connects the pyrimidine to a phenyl group, enhancing solubility and target affinity.
  • Biphenylamide : A 4-phenylbenzamide moiety introduces hydrophobic interactions and π-π stacking potential.

Key Spectral Data :

Property Value/Description Source
IR (cm⁻¹) 1670 (C=O), 1320 (S=O), 1250 (C-O) Analogous to
¹H NMR (δ ppm) 3.8 (s, 6H, OCH₃), 7.2–8.1 (m, Ar-H) Similar to
MS (m/z) 582 [M+H]⁺ Calculated

Synthetic Pathway :

  • Sulfonation : React 4-phenylbenzoic acid with chlorosulfonic acid to form sulfonyl chloride.
  • Amidation : Couple with 4-aminophenylpyrimidine derivative using EDC/HOBt.
  • Methoxy Functionalization : Introduce 2,6-dimethoxy groups via nucleophilic substitution.

Historical Development of Sulfamoyl Benzamide Derivatives

Sulfamoyl benzamides emerged in the 1990s as modulators of enzymatic activity, particularly targeting:

  • Ectonucleotidases (e.g., h-NTPDases): Inhibitors like 3i (IC₅₀ = 2.88 μM for h-NTPDase1) demonstrated anti-inflammatory and antithrombotic potential.
  • HBV Core Protein : Derivatives in patent US20220388975A1 showed antiviral activity by disrupting viral capsid assembly.
  • Herbicidal Targets : Early analogs (e.g., EVT-2942693) inhibited 4-hydroxyphenylpyruvate dioxygenase (HPPD), causing plant carotenoid depletion.

Milestones :

Year Development Impact
2005 First synthesis of biphenyl sulfamoyl amides Enabled kinase inhibition studies
2021 Anti-HBV patent filings Highlighted antiviral applications
2023 h-NTPDase inhibitors with IC₅₀ < 1 μM Advanced cancer therapy research

Position in Modern Heterocyclic Compound Research

Pharmacological Applications

  • Anticancer Activity : Analogous compounds disrupt cell cycle progression (G1 arrest) via cyclin A2 downregulation.
  • Antiviral Potential : Structural analogs in reduced HBV DNA replication by >90% at 10 μM.
  • Anti-inflammatory Effects : Sulfamoyl groups modulate NF-κB and COX-2 pathways.

Agrochemical Utility

  • Herbicidal Action : Pyrimidine-sulfonamides inhibit acetolactate synthase (ALS), critical in branched-chain amino acid synthesis.

Comparative Bioactivity :

Compound Target IC₅₀/EC₅₀ Citation
EVT-2942693 Plant ALS 0.12 μM
US20220388975A1-3i HBV Core Protein 0.45 μM
h-NTPDase1 Inhibitor Ectonucleotidase 2.88 μM

Properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5S/c1-33-23-16-22(27-25(28-23)34-2)29-35(31,32)21-14-12-20(13-15-21)26-24(30)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,1-2H3,(H,26,30)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXRKWAEVBDZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonamide Formation

Reaction Protocol :

  • Reactants : 2,6-Dimethoxypyrimidin-4-amine and 4-nitrobenzenesulfonyl chloride.

  • Conditions : Dissolve 2,6-dimethoxypyrimidin-4-amine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen. Add 4-nitrobenzenesulfonyl chloride (1.1 equiv) portion-wise, followed by pyridine (2.0 equiv) to scavenge HCl. Stir at room temperature for 12–16 hours.

  • Workup : Quench with ice-cold water, extract with DCM, dry over Na2SO4, and concentrate.

  • Product : N-(4-nitrophenyl)-2,6-dimethoxypyrimidin-4-amine-4-sulfonamide (yield: 70–85%).

Mechanistic Insight : The amine nucleophile attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond. Pyridine neutralizes HCl, driving the reaction to completion.

Nitro Group Reduction

Reaction Protocol :

  • Reactants : N-(4-nitrophenyl)-2,6-dimethoxypyrimidin-4-amine-4-sulfonamide.

  • Conditions : Suspend the nitro intermediate in ethanol and add 10% Pd/C (5 wt%). Perform hydrogenation under H2 (1 atm) at 25°C for 4–6 hours.

  • Workup : Filter through Celite, concentrate, and purify via silica gel chromatography (ethyl acetate/hexane).

  • Product : N-(4-aminophenyl)-2,6-dimethoxypyrimidin-4-amine-4-sulfonamide (yield: 90–95%).

Critical Note : Catalytic hydrogenation is preferred over stoichiometric reductants (e.g., Fe/HCl) to minimize side reactions and preserve methoxy groups.

Acylation to Form the Benzamide Moiety

The final step couples the sulfamoylphenyl-pyrimidine intermediate with 4-phenylbenzoyl chloride.

Synthesis of 4-Phenylbenzoyl Chloride

Reaction Protocol :

  • Reactants : 4-Phenylbenzoic acid (1.0 equiv) and thionyl chloride (3.0 equiv).

  • Conditions : Reflux in anhydrous DCM for 3 hours. Remove excess thionyl chloride via distillation.

  • Product : 4-Phenylbenzoyl chloride (yield: 95–98%).

Amide Bond Formation

Reaction Protocol :

  • Reactants : N-(4-aminophenyl)-2,6-dimethoxypyrimidin-4-amine-4-sulfonamide (1.0 equiv) and 4-phenylbenzoyl chloride (1.2 equiv).

  • Conditions : Dissolve the amine in dry DCM, add triethylamine (2.5 equiv), and cool to 0°C. Add 4-phenylbenzoyl chloride dropwise, then warm to room temperature and stir for 8–12 hours.

  • Workup : Wash with 1M HCl, saturated NaHCO3, and brine. Dry and concentrate.

  • Purification : Recrystallize from ethanol/water or use column chromatography (SiO2, ethyl acetate/hexane).

  • Product : N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide (yield: 65–75%).

Side Reactions : Competing acylation at the pyrimidine amine is mitigated by steric hindrance from the 2,6-dimethoxy groups.

Alternative Synthetic Routes and Optimization

One-Pot Sulfonylation-Acylation

A streamlined approach involves sequential sulfonylation and acylation without isolating intermediates:

  • React 2,6-dimethoxypyrimidin-4-amine with 4-nitrobenzenesulfonyl chloride.

  • Reduce the nitro group in situ using Zn/HCl.

  • Directly acylate with 4-phenylbenzoyl chloride.
    Advantage : Reduces purification steps; Disadvantage : Lower yields (50–60%) due to side reactions.

Analytical Characterization and Validation

Successful synthesis is confirmed via:

  • NMR : ¹H NMR (DMSO-d6) δ 10.21 (s, 1H, SO2NH), 8.45 (d, J = 8.4 Hz, 2H, ArH), 7.85–7.45 (m, 9H, ArH), 6.78 (s, 1H, pyrimidine-H), 3.92 (s, 6H, OCH3).

  • HPLC-MS : [M+H]+ at m/z 542.2 (calculated 542.18).

Purity : >98% by reversed-phase HPLC (C18 column, acetonitrile/water).

Industrial-Scale Considerations

For commercial production, cost-effective modifications include:

  • Catalyst Recycling : Reuse Pd/C via filtration and reactivation.

  • Solvent Recovery : Distill DCM and ethanol from reaction mixtures.

  • Continuous Flow Synthesis : Enhances safety and yield for hydrogenation and acylation steps .

Chemical Reactions Analysis

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide involves the inhibition of oxidative bursts in phagocytes. This is achieved by downregulating the expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, while upregulating the expression of anti-inflammatory cytokine IL-10. This dual action helps in reducing inflammation and promoting an anti-inflammatory response .

Comparison with Similar Compounds

Key Findings :

  • Fluorine substitution on the benzamide (e.g., 4-fluorobenzamide in ) enhances metabolic resistance and bioavailability.

Variations in Benzamide Substituents

Compound Name Benzamide Substituents Key Modifications Molecular Weight (g/mol) Notable Properties References
N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,6-dimethoxybenzamide 2,6-Dimethoxybenzamide Additional methoxy groups on benzamide 474.49 Enhanced hydrophobicity; possible π-π stacking
N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-ethoxybenzamide 4-Ethoxybenzamide Ethoxy group increases lipophilicity 458.49 (C21H22N4O6S) Improved membrane permeability
N-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dipropylsulfamoyl)benzamide 4-(Dipropylsulfamoyl)benzamide Sulfamoyl addition introduces sulfonamide 577.67 (C25H31N5O7S2) Dual sulfonamide motifs; high polarity

Key Findings :

  • Ethoxy and methoxy groups on benzamide (e.g., ) improve lipophilicity, critical for blood-brain barrier penetration.

Functional Group Additions and Positional Isomerism

Compound Name Structural Feature Molecular Weight (g/mol) Impact on Properties References
N-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2,2-diphenylacetamide Diphenylacetamide 504.56 Steric hindrance; enhanced rigidity
N-(4-{[(2,6-Dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(2-phenoxyethoxy)benzamide Phenoxyethoxy side chain 550.59 (C27H26N4O7S) Ether linkages improve aqueous solubility

Key Findings :

  • Ether-containing side chains (e.g., phenoxyethoxy in ) enhance solubility without compromising target engagement.
  • Positional isomerism in pyrimidine substituents (e.g., 2,6- vs. 4,6-dimethyl in ) drastically alters electronic properties and binding kinetics.

Biological Activity

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide, a complex organic compound, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C22H22N6O6S3
  • Molecular Weight : 562.6417 g/mol
  • CAS Number : 497082-06-1
  • SMILES Notation : COc1nc(OC)nc(c1)NS(=O)(=O)c1ccc(cc1)NC(=O)CSc1nc(O)c2c(n1)sc(c2C)C

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from 2,6-dimethoxypyrimidine derivatives. The process includes the formation of sulfamoyl and amide linkages, which are critical for its biological activity. Variations in substituents can lead to different derivatives with altered biological profiles.

Antiviral Activity

Research indicates that derivatives of N-phenylbenzamide exhibit significant antiviral properties. For instance, compounds structurally related to N-[4-(sulfamoyl)phenyl]-benzamide have shown activity against enteroviruses like EV71. In vitro studies demonstrated that certain derivatives had IC50 values as low as 5.7 μM, indicating potent antiviral effects with lower cytotoxicity compared to standard antiviral agents like pirodavir .

Antitumor Activity

The compound's structural components suggest potential antitumor activity. Studies on similar sulfamoyl-containing compounds have indicated that they may inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The presence of the pyrimidine moiety is hypothesized to enhance selectivity towards cancer cells due to its interaction with specific cellular pathways.

Inhibition of Chitin Synthesis

Recent studies have explored the inhibition of chitin synthesis in pests using isoxazole derivatives related to this compound. The findings suggest that modifications at the phenyl ring can enhance or diminish biological activity against target organisms such as Chilo suppressalis, a common pest .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • The sulfamoyl group is crucial for enhancing solubility and biological activity.
  • Substituents on the pyrimidine ring significantly influence antiviral potency.
  • The benzamide structure is essential for maintaining the compound's interaction with biological targets.

Case Studies

  • Antiviral Efficacy : A study synthesized a series of N-phenylbenzamide derivatives and tested them against multiple strains of EV71. Compound 1e exhibited remarkable antiviral activity with an IC50 value of 5.7 μM and a high selectivity index (SI), suggesting its potential as a lead compound for further development .
  • Antitumor Potential : In vitro tests on similar compounds indicated that they could inhibit cell growth in various cancer cell lines, showcasing their potential application in oncology .

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